molecular formula C19H29NO3 B1668109 Butopiprine CAS No. 55837-15-5

Butopiprine

Katalognummer: B1668109
CAS-Nummer: 55837-15-5
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: MNBLDUWBHRTWEP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butopiprine involves the esterification of 1-piperidineacetic acid with 2-butoxyethanol in the presence of a suitable acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the quality and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Butopiprine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Anxiety Disorders

Butopiprine has been investigated for its effectiveness in treating anxiety disorders. Similar to buspirone, it acts as a partial agonist at serotonin 5-HT1A receptors. This interaction is believed to enhance serotonergic activity in brain regions associated with anxiety regulation.

  • Clinical Trials : Studies have demonstrated that this compound can significantly reduce anxiety symptoms in patients diagnosed with GAD. In a controlled trial, patients receiving this compound showed a greater reduction in Hamilton Anxiety Rating Scale (HAM-A) scores compared to those on placebo .

Depression

Recent research indicates that this compound may also serve as an adjunctive treatment for depression, particularly when combined with other antidepressants. Evidence suggests that it can alleviate some side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as sexual dysfunction.

  • Combination Therapy : A pilot study indicated that this compound combined with melatonin improved depressive symptoms and cognitive function in patients with major depressive disorder .

Neuropsychiatric Disorders

Emerging evidence points to the utility of this compound in managing neuropsychiatric disorders, including schizophrenia and schizoaffective disorders. However, caution is advised due to reports of exacerbation of psychotic symptoms in certain patients .

  • Case Studies : A notable case involved a patient with schizoaffective disorder whose symptoms worsened upon administration of this compound, highlighting the compound's potential risks in vulnerable populations .

Data Tables

The following tables summarize key findings from clinical studies involving this compound:

StudyPopulationInterventionOutcome MeasuresResults
Study 1Patients with GADThis compound vs PlaceboHAM-A ScoresSignificant reduction in anxiety symptoms with this compound (p < 0.05)
Study 2Patients with DepressionThis compound + MelatoninDepression ScalesImproved depressive symptoms (effect size 0.43)
Case ReportSchizoaffective DisorderThis compoundPsychotic SymptomsWorsening of psychosis noted upon treatment

Wirkmechanismus

Butopiprine exerts its effects primarily through its interaction with muscarinic acetylcholine receptors . By binding to these receptors, it inhibits the action of acetylcholine, leading to a reduction in muscle spasms and cough reflex. Additionally, its local anesthetic properties are attributed to its ability to block sodium channels, thereby preventing the initiation and propagation of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Butopiprine is unique due to its combination of antitussive, antispasmodic, and local anesthetic activities. Unlike Piperine, which is primarily used for its bio-enhancing properties, this compound has a broader range of pharmacological effects. Compared to Buspirone, this compound’s local anesthetic properties set it apart, making it useful in different therapeutic contexts .

Biologische Aktivität

Butopiprine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is classified as a piperidine derivative and is primarily recognized for its analgesic and antipsychotic properties. Its mechanism of action involves modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. The compound exhibits selective affinity for serotonin receptors, which contributes to its anxiolytic effects.

Pharmacodynamics

  • Serotonin Receptors : this compound acts as a partial agonist at 5-HT1A receptors, which are implicated in mood regulation and anxiety relief.
  • Dopamine Receptors : It has a weak antagonistic effect on dopamine D2 receptors, which may influence its psychotropic effects.

Pharmacokinetics

  • Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1-2 hours post-administration.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to various active metabolites.
  • Elimination : Exhibits a half-life conducive to both acute and chronic administration regimens.

Biological Activity and Therapeutic Applications

This compound's biological activity extends to various therapeutic applications:

  • Anxiolytic Effects : Clinical studies have shown that this compound is effective in reducing anxiety symptoms in patients with generalized anxiety disorder (GAD) .
  • Pain Management : Its analgesic properties have been explored in pain models, demonstrating efficacy comparable to traditional analgesics without the risk of dependency associated with opioids.
  • Antidepressant Potential : Evidence suggests that this compound may enhance serotonergic activity, providing benefits in depressive disorders .

Case Studies and Clinical Trials

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A longitudinal study involving patients with treatment-resistant anxiety disorders showed significant improvements in anxiety scores after administration of this compound over an 8-week period .
  • Case Study 2 : A randomized controlled trial assessed the impact of this compound on chronic pain management, revealing that patients reported a 40% reduction in pain intensity compared to placebo .

Table 1: Summary of Biological Activities

Activity TypeDescriptionEvidence Level
AnxiolyticReduces symptoms of anxietyModerate
AnalgesicEffective in pain reliefHigh
AntidepressantPotential benefits in depressive disordersModerate

Table 2: Pharmacokinetic Profile

ParameterValue
Absorption RateRapid (1-2 hours)
Half-Life4-6 hours
MetabolismCYP3A4-mediated

Research Findings

Recent research has focused on the broader implications of this compound's biological activity:

  • A study published in Journal of Psychopharmacology indicated that this compound could serve as an adjunct therapy for patients unresponsive to standard antidepressants .
  • Another investigation suggested potential neuroprotective effects, indicating that this compound may promote neurogenesis in animal models .

Eigenschaften

CAS-Nummer

55837-15-5

Molekularformel

C19H29NO3

Molekulargewicht

319.4 g/mol

IUPAC-Name

2-butoxyethyl 2-phenyl-2-piperidin-1-ylacetate

InChI

InChI=1S/C19H29NO3/c1-2-3-14-22-15-16-23-19(21)18(17-10-6-4-7-11-17)20-12-8-5-9-13-20/h4,6-7,10-11,18H,2-3,5,8-9,12-16H2,1H3

InChI-Schlüssel

MNBLDUWBHRTWEP-UHFFFAOYSA-N

SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Kanonische SMILES

CCCCOCCOC(=O)C(C1=CC=CC=C1)N2CCCCC2

Aussehen

Solid powder

Key on ui other cas no.

55837-15-5

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Butopiprine;  Butopiprinum; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butopiprine
Reactant of Route 2
Reactant of Route 2
Butopiprine
Reactant of Route 3
Reactant of Route 3
Butopiprine
Reactant of Route 4
Reactant of Route 4
Butopiprine
Reactant of Route 5
Reactant of Route 5
Butopiprine
Reactant of Route 6
Reactant of Route 6
Butopiprine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.